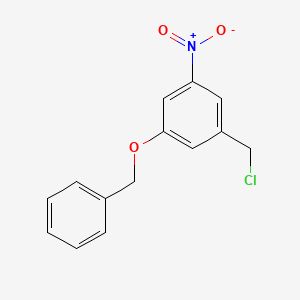
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chloromethyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the following key steps:
Chloromethylation: The addition of a chloromethyl group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-(benzyloxy)-3-(aminomethyl)-5-nitrobenzene.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-(Benzyloxy)-4-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H12ClNO3 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-nitro-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClNO3/c15-9-12-6-13(16(17)18)8-14(7-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clave InChI |
DWCDNFRLEDSEOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















